KRH102140 was developed through a series of synthetic modifications aimed at enhancing PHD2 activity. It falls under the classification of chemical compounds known as hydroxylase activators. The compound has been studied for its biological effects in various cellular models, demonstrating significant implications in cancer biology and vascular research.
The synthesis of KRH102140 involves several key steps that utilize established organic chemistry techniques. The compound is synthesized through a multi-step process that includes:
The molecular structure of KRH102140 can be represented by its chemical formula, which includes specific functional groups that contribute to its biological activity. The exact structural representation typically involves:
Molecular modeling studies have provided insights into the binding interactions between KRH102140 and PHD2, highlighting key residues involved in the activation mechanism.
KRH102140 undergoes several chemical reactions relevant to its mechanism of action:
The mechanism by which KRH102140 exerts its effects involves several key steps:
This multi-step process underscores the potential utility of KRH102140 in therapeutic contexts where modulation of angiogenesis is desired.
KRH102140 exhibits several notable physical and chemical properties:
These properties are crucial for determining the appropriate formulation for biological studies and potential clinical applications.
KRH102140 has several promising applications in scientific research:
KRH102140 functions as a potent activator of prolyl hydroxylase domain-containing protein 2 (PHD2), the primary oxygen sensor responsible for targeting HIF-α subunits for proteasomal degradation under normoxic conditions. PHD2, encoded by the EGLN1 gene, is a member of the Fe(II)/2-oxoglutarate (2OG)-dependent dioxygenase family. Its enzymatic activity strictly depends on oxygen availability, iron (Fe²⁺), 2OG, and ascorbate as essential cofactors [3] [10]. Under normal oxygen tension, PHD2 catalyzes the prolyl hydroxylation of specific proline residues (Pro-402 and Pro-564 in HIF-1α; Pro-405 and Pro-531 in HIF-2α) within the oxygen-dependent degradation domains (ODDs) of HIF-α subunits. This post-translational modification creates a recognition site for the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex, leading to polyubiquitination and rapid proteasomal degradation of HIF-α [3] [9]. KRH102140 enhances the catalytic efficiency of PHD2 under physiological oxygen tensions, accelerating the hydroxylation-dependent degradation pathway for HIF-1α. Biochemical characterization reveals that KRH102140 shares structural similarities with earlier PHD2 activators like KRH102053 but demonstrates superior potency in suppressing HIF-1α protein levels in hypoxic human cells [2].
HIF-1α, the most ubiquitously expressed and oxygen-sensitive HIF-α isoform, functions as the primary transcriptional mediator of acute hypoxic responses. Under low oxygen conditions, PHD2 activity declines, allowing HIF-1α to escape degradation, dimerize with constitutively expressed HIF-1β (ARNT), and translocate to the nucleus. The heterodimer binds to hypoxia-response elements (HREs), activating transcription of genes crucial for adaptation, including those encoding vascular endothelial growth factor (VEGF), glucose transporters (GLUT1), glycolytic enzymes (aldolase A, enolase 1), and pH regulators (monocarboxylate transporter 4, MCT4) [2] [6] [9]. While essential for survival during transient hypoxia, persistent HIF-1α stabilization drives pathological processes. In cancer, HIF-1α stimulates tumor angiogenesis by upregulating VEGF and other pro-angiogenic factors, creating abnormal vasculature that fuels tumor growth and metastasis. In ischemic cardiovascular diseases, chronic HIF-1α activation attempts to compensate for poor perfusion but often leads to maladaptive or insufficient vascular remodeling [2] [5]. Furthermore, HIF-1α promotes a shift to glycolytic metabolism (the Warburg effect) even in the presence of oxygen, supporting the bioenergetic and biosynthetic demands of proliferating tumor or ischemic cells [6] [9].
The central role of dysregulated HIF-1α signaling in driving angiogenesis and metabolic reprogramming in pathologies provides a compelling therapeutic rationale for enhancing its degradation pharmacologically. Strategies aimed at directly inhibiting HIF-1α transcription or dimerization face significant technical challenges. Conversely, augmenting the activity of endogenous PHD2 enzymes offers a physiologically inspired approach to restore normal HIF-1α regulation. KRH102140 embodies this strategy by boosting the cell's intrinsic oxygen-sensing machinery. Promoting HIF-1α degradation via PHD2 activation is predicted to yield multiple beneficial effects: suppressing pathological angiogenesis in tumors and ocular diseases, improving vascular function in ischemic tissues by potentially promoting more organized vessel growth, and normalizing metabolic pathways [1] [2] [5]. This approach holds particular promise for conditions characterized by pseudohypoxia (HIF activation despite normal oxygen levels), such as certain cancers with VHL mutations or inflammatory conditions where reactive oxygen species can inhibit PHD activity [3] [7].
Table 1: Key Hypoxia-Inducible Factor Alpha Subunits and Their Regulation by PHD2
HIF-α Subunit | Primary Hydroxylation Sites by PHD2 | Major Physiological Roles | Primary Pathological Associations |
---|---|---|---|
HIF-1α | Pro-402, Pro-564 | Master regulator of acute hypoxia response, glycolysis, cell survival | Tumor angiogenesis, ischemic retinopathy, inflammatory metabolic shift |
HIF-2α | Pro-405, Pro-531 | Erythropoiesis (EPO), chronic hypoxia adaptation, iron metabolism | Tumor stem cell maintenance, pulmonary hypertension |
HIF-3α | Pro-490 (within CODD) | Negative regulation of HIF-1α/2α (isoform dependent) | Less defined; potential roles in adaptation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7